molecular formula C11H11NO2 B12902001 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one CAS No. 69974-30-7

3-Phenyl-5-vinyl-1,3-oxazolidin-2-one

Cat. No.: B12902001
CAS No.: 69974-30-7
M. Wt: 189.21 g/mol
InChI Key: QPFRIIUKUCXUMQ-UHFFFAOYSA-N
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Description

3-Phenyl-5-vinyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing nitrogen and oxygen atoms, with a phenyl group and a vinyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate. This reaction is typically base-catalyzed and can be performed under solvent-free conditions, yielding N-substituted 5-{[2-(vinyloxy)ethoxy]methyl}-1,3-oxazolidin-2-ones in high yields .

Industrial Production Methods

Industrial production methods for oxazolidinones often involve the use of 1,2-amino alcohols as starting materials. The heterocyclization of these amino alcohols with carbonates or other suitable reagents can produce oxazolidinones efficiently. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-vinyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl and vinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated oxazolidinones .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-vinyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both phenyl and vinyl groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

69974-30-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethenyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2

InChI Key

QPFRIIUKUCXUMQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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